Methyl 2-(phenylsulfanyl)hexadecanoate

Description

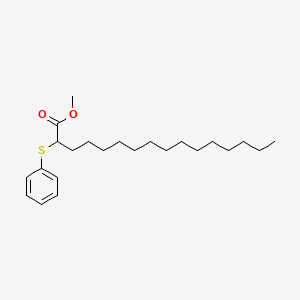

Methyl 2-(phenylsulfanyl)hexadecanoate is a sulfur-containing fatty acid ester characterized by a hexadecanoate (C16) backbone with a phenylsulfanyl group at the second carbon and a methyl ester group at the terminal position.

Properties

CAS No. |

111722-89-5 |

|---|---|

Molecular Formula |

C23H38O2S |

Molecular Weight |

378.6 g/mol |

IUPAC Name |

methyl 2-phenylsulfanylhexadecanoate |

InChI |

InChI=1S/C23H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23(24)25-2)26-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3 |

InChI Key |

KCOFIBVCTDPEDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)SC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylsulfanyl)hexadecanoate typically involves the esterification of 2-(phenylsulfanyl)hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylsulfanyl)hexadecanoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(phenylsulfanyl)hexadecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylsulfanyl)hexadecanoate depends on the specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The phenylsulfanyl group can also participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(phenylsulfanyl)hexadecanoate with analogous compounds, focusing on molecular features, functional groups, and bioactivity:

Methyl Hexadecanoate (Palmitic Acid Methyl Ester)

- Structure : A saturated C16 fatty acid methyl ester lacking sulfur or aromatic substituents.

- Properties :

- Lower molecular complexity compared to this compound.

Sulfur-Containing Esters

- Example : Methyl 2-hydroxyacetate (CAS 96-35-5).

- Structure : Short-chain (C3) ester with a hydroxyl group.

- Properties :

- Higher volatility and lower molecular weight (90.08 g/mol) .

- Safety profile includes respiratory irritation risks .

- Key Differences :

- Shorter chain length and hydroxyl group limit lipid solubility compared to the long-chain this compound.

Aromatic Sulfur Derivatives

- Example : 1,4-Dimethoxynaphthalene (from Juglans mandshurica).

- Structure : Naphthalene derivative with methoxy groups.

- Properties :

- Exhibits antimicrobial activity against plant pathogens (e.g., Pine shoot blight) .

- Key Differences :

- Non-esterified aromatic system lacks the aliphatic chain critical for membrane interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.